molecular formula C23H23N3O3S B11428241 8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11428241
M. Wt: 421.5 g/mol
InChI Key: XFYOSBAVHDZATN-UHFFFAOYSA-N
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Description

8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a unique combination of aromatic rings, a thiadiazine core, and various functional groups, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Core: The thiadiazine core can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with a suitable aldehyde or ketone.

    Introduction of Aromatic Substituents: The aromatic rings can be introduced through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation.

    Functional Group Modifications: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial agents.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-3-29-20-10-9-16(11-21(20)28-2)18-12-22(27)26-14-25(17-7-5-4-6-8-17)15-30-23(26)19(18)13-24/h4-11,18H,3,12,14-15H2,1-2H3

InChI Key

XFYOSBAVHDZATN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4)OC

Origin of Product

United States

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